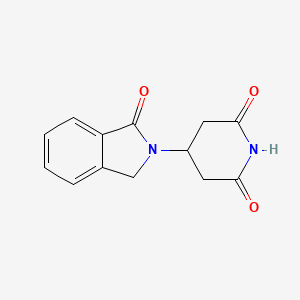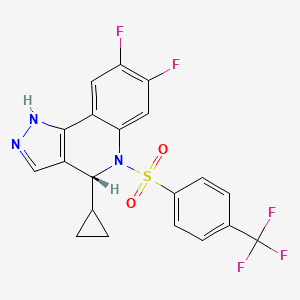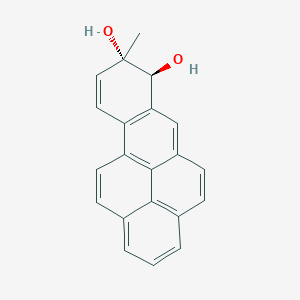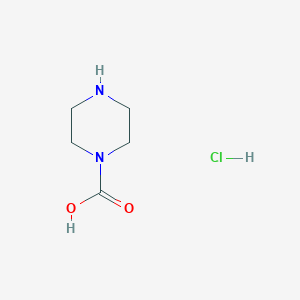
MPC-2130
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MPC-2130 is a broad-acting, apoptosis-inducing, small molecule with potential antineoplastic activity. Although the exact mechanism of action has yet to be fully elucidated, apoptosis inducer MPC-2130 exhibits proapoptotic activities in tumor cells, including membrane phosphatidylserine externalization, release of cytochrome C from mitochondria, caspase activation, cell condensation, and DNA fragmentation. In addition, because this agent is not a substrate for several types of multidrug resistance (MDR) ABC superfamily transporters, such as P-glycoprotein 1 (MDR-1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein 1 (BCRP1/ABCG2), it may be useful in treating MDR tumors that express these particular MDR efflux pumps. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Wissenschaftliche Forschungsanwendungen
Power Electronics Applications
Model Predictive Control in Power Electronics : Model-based predictive control (MPC) has become significant in power electronics, particularly for power converters and drives. It handles multivariable cases and system constraints effectively, finding use in active front ends, power converters connected to RL loads, uninterruptible power supplies, and high-performance drives for induction machines (Vazquez et al., 2014).
Advancements in MPC for Power Converters and Drives : Recent developments in MPC for power electronic converters highlight its growing viability due to improvements in computational power. This research addresses the operation principle of MPC, focusing on elements like the prediction model, cost function, and optimization algorithm (Vazquez et al., 2017).
HVAC System Efficiency
MPC in HVAC Systems : The use of MPC in Heating, Ventilation, and Air Conditioning (HVAC) systems is explored, highlighting its ability to handle constraints, predict disturbances, and balance objectives like thermal comfort and energy demand. This application is critical for enhancing energy efficiency in building operations (Serale et al., 2018).
Energy Efficient Building Heating System : An experimental study on the application of MPC in building heating systems demonstrated its potential to minimize energy consumption, offering a methodology for optimizing energy sources and retrofitting using advanced control techniques (Široký et al., 2011).
Renewable Energy and Green Technologies
MPC in Solar-Thermal Reactors : A study on applying MPC to a solar-thermal reactor for carbon-steam gasification presents an efficient way to control disturbances caused by solar irradiation variations, demonstrating the controller's potential for real-world implementation in renewable energy systems (Saade et al., 2014).
MPC in Wind Turbine Blade Pitch Control : Research on MPC in wind turbines, focusing on blade pitch control, used an experimental scaled wind turbine in a wind tunnel. This study provides evidence that feedforward control can enhance performance in wind turbines without increasing actuation requirements, marking a significant contribution to renewable energy technologies (Sinner et al., 2022).
General Applications
Survey of Industrial MPC Technology : This survey of commercially available MPC technology details its implementation in various industries, including energy management, and discusses the future potential of MPC technology in business and research opportunities (Qin & Badgwell, 2003).
MPC for System-Wide Safety in Autonomous Ground Traffic : This research proposes an MPC-based approach for collision-free autonomous ground transportation systems, highlighting its potential impact on safety, economy, and environment (Kim & Kumar, 2014).
Eigenschaften
Produktname |
MPC-2130 |
|---|---|
IUPAC-Name |
NONE |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not soluble in water. |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MPC2130; MPC-2130; MPC 2130. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1194569.png)


![[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate](/img/structure/B1194579.png)



